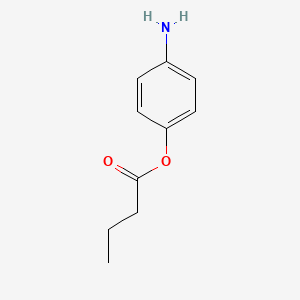
4-Aminophenyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl butanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, where the butanoate group is attached to a phenyl ring substituted with an amino group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Aminophenyl butanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-aminophenyl butanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is refluxed for a few hours, then neutralized with sodium carbonate, and the product is extracted using ethyl acetate .
Industrial Production Methods: Industrial production of this compound typically follows similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminophenyl butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Nitrophenyl butanoate.
Reduction: 4-Aminophenyl butanol.
Substitution: Halogenated derivatives like 4-bromophenyl butanoate.
Applications De Recherche Scientifique
4-Aminophenyl butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The precise mechanism of action of 4-aminophenyl butanoate is not fully understood. it is believed to function as an agonist at certain G-protein coupled receptors and may interact with other proteins involved in signal transduction pathways. This interaction can lead to various cellular responses, including changes in gene expression and enzyme activity .
Comparaison Avec Des Composés Similaires
4-Aminophenyl butanoic acid: The parent acid form of 4-aminophenyl butanoate.
Methyl this compound: A methyl ester derivative with similar properties.
4-Nitrophenyl butanoate: An oxidized form with different reactivity.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
55536-08-8 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(4-aminophenyl) butanoate |
InChI |
InChI=1S/C10H13NO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3 |
Clé InChI |
OOOGBSDKJMZXLG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


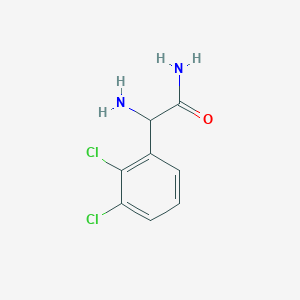
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
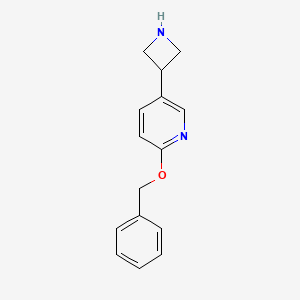
![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
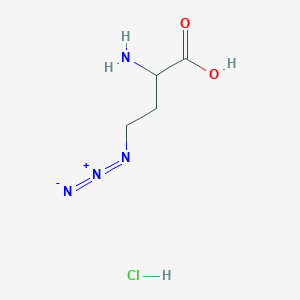
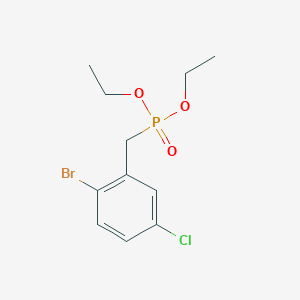
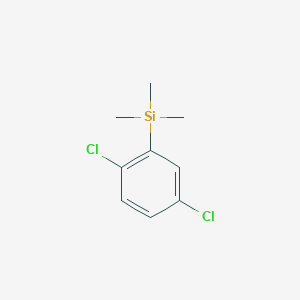

![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
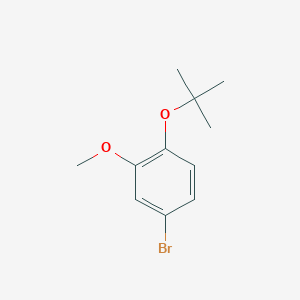
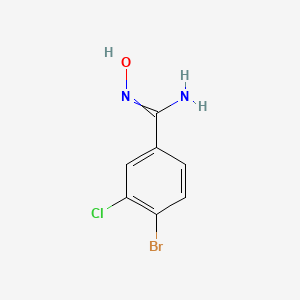
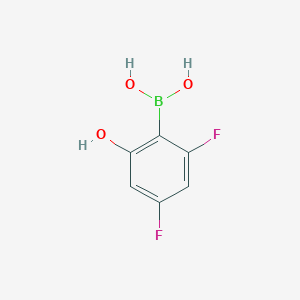
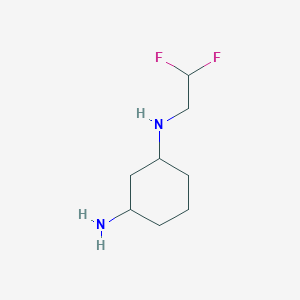
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
